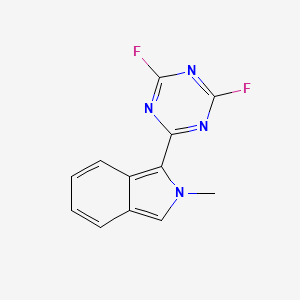
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,2,2-四氟乙基)喹唑啉-4(1H)-酮是一种氟化喹唑啉酮衍生物。喹唑啉酮是一类杂环化合物,以其多样的生物活性以及在药物化学中的应用而闻名。
准备方法
合成路线和反应条件
2-(1,2,2,2-四氟乙基)喹唑啉-4(1H)-酮的合成通常涉及喹唑啉酮前体与氟化试剂的反应。一种可能的途径是亲核取代反应,其中喹唑啉酮衍生物在碱性条件下与 1,2,2,2-四氟乙基卤代烃反应。
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件,以最大程度地提高产量和纯度。这可能包括使用高压反应器、连续流动系统以及先进的纯化技术,例如色谱法。
化学反应分析
反应类型
2-(1,2,2,2-四氟乙基)喹唑啉-4(1H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同氧化态的喹唑啉酮衍生物。
还原: 还原反应可以导致形成二氢喹唑啉酮衍生物。
取代: 在适当条件下,氟化乙基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 亲核取代反应可能涉及氢化钠 (NaH) 和各种烷基卤化物等试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能生成喹唑啉酮 N-氧化物,而还原可能生成二氢喹唑啉酮。
科学研究应用
化学: 用作合成更复杂氟化合物的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 由于其增强的稳定性和生物利用度,被探索为药物开发的候选药物。
工业: 用于开发具有特定化学性质的先进材料。
作用机制
2-(1,2,2,2-四氟乙基)喹唑啉-4(1H)-酮的作用机制涉及其与特定分子靶标的相互作用。氟化乙基可以增强与酶或受体的结合亲和力,从而导致生物活性的增加。确切的途径和靶标取决于具体的应用,需要进一步研究。
相似化合物的比较
类似化合物
2-乙基喹唑啉-4(1H)-酮: 缺少氟原子,导致不同的化学和生物学性质。
2-(三氟甲基)喹唑啉-4(1H)-酮: 包含三氟甲基而不是四氟乙基,导致反应性和稳定性发生变化。
独特性
2-(1,2,2,2-四氟乙基)喹唑啉-4(1H)-酮由于存在四氟乙基而独一无二,它赋予了独特的化学性质,如增加的亲脂性、代谢稳定性和增强生物活性的潜力。
属性
CAS 编号 |
63099-85-4 |
|---|---|
分子式 |
C10H6F4N2O |
分子量 |
246.16 g/mol |
IUPAC 名称 |
2-(1,2,2,2-tetrafluoroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6F4N2O/c11-7(10(12,13)14)8-15-6-4-2-1-3-5(6)9(17)16-8/h1-4,7H,(H,15,16,17) |
InChI 键 |
CKFGTUBOXSCWMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


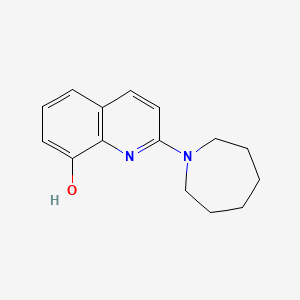
![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
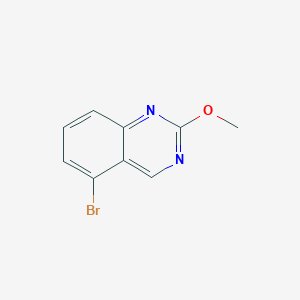
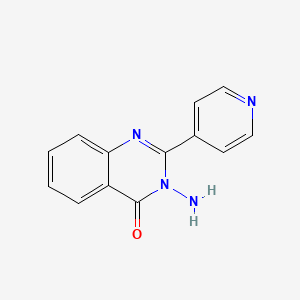
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)

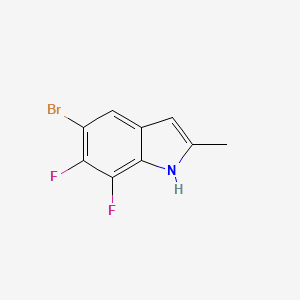
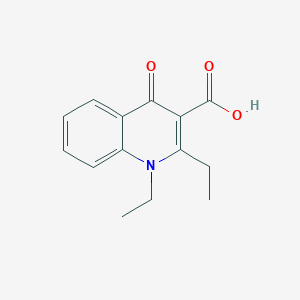




![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
